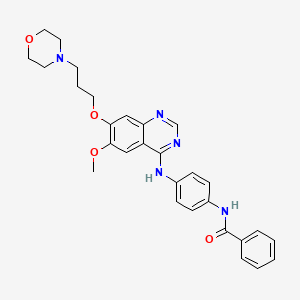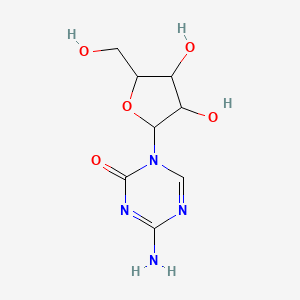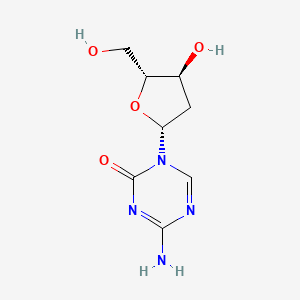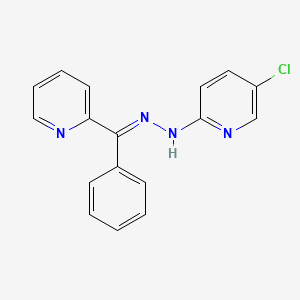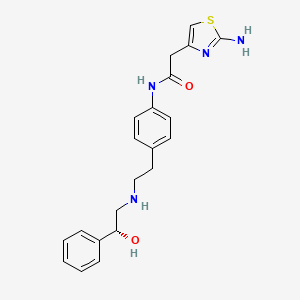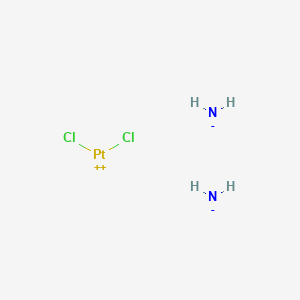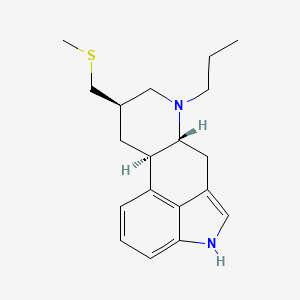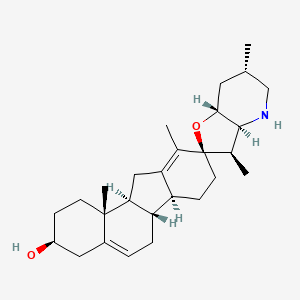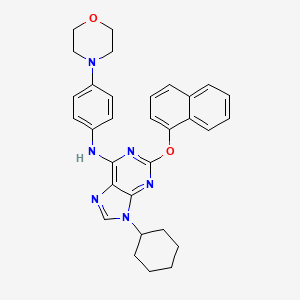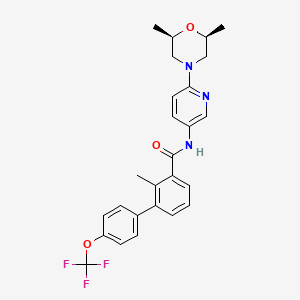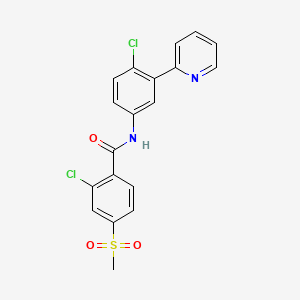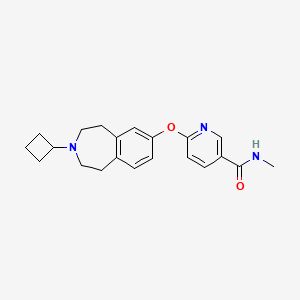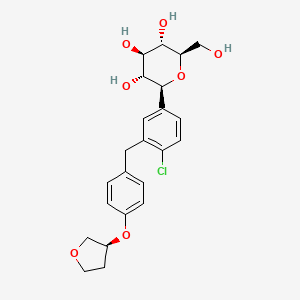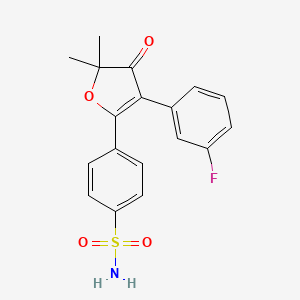
Polmacoxib
Vue d'ensemble
Description
Le Polmacoxib est un médicament anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour traiter l'arthrose. Il a été développé sous le nom de CG100649 et approuvé pour une utilisation en Corée du Sud en février 2015 . Le this compound inhibe les enzymes anhydrase carbonique et cyclooxygénase-2 (COX-2), qui jouent un rôle dans l'inflammation et la douleur .
Applications De Recherche Scientifique
Polmacoxib has been extensively studied for its applications in treating osteoarthritis. It has shown efficacy in reducing pain, stiffness, and inflammation associated with osteoarthritis . Additionally, this compound’s dual inhibition of COX-2 and carbonic anhydrase makes it a valuable compound for research in inflammation and pain management . Its unique mechanism of action has also led to studies exploring its potential use in other inflammatory conditions and pain-related disorders .
Mécanisme D'action
Target of Action
Polmacoxib, also known as CG100649, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets two enzymes: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase I/II . These enzymes play crucial roles in inflammation and pain signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are produced as a result of the COX-2 enzymatic action on arachidonic acid. By inhibiting COX-2, this compound suppresses the production of prostaglandins, leading to a reduction in inflammation-associated symptoms .
Pharmacokinetics
It’s known that this compound exhibits atwo-compartment model with mixed zero- and first-order absorption kinetics .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in a decrease in inflammation and pain. This makes this compound effective in the treatment of conditions like osteoarthritis .
Analyse Biochimique
Biochemical Properties
Polmacoxib is a unique coxib that dually inhibits cyclooxygenase-2 (COX-2) and carbonic anhydrase I/II . The inhibition of these enzymes is crucial in its role in biochemical reactions. COX-2 is an enzyme involved in inflammation and pain, while carbonic anhydrase I/II plays a role in maintaining pH balance and fluid transport in the body .
Cellular Effects
This compound’s effects on cells are primarily related to its inhibition of COX-2 and carbonic anhydrase I/II . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain . Its inhibition of carbonic anhydrase I/II can influence cellular processes related to pH and fluid balance .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of COX-2 and carbonic anhydrase I/II . It binds to these enzymes, preventing them from catalyzing their respective reactions . This leads to a decrease in the production of prostaglandins (via COX-2 inhibition) and potential changes in pH and fluid balance (via carbonic anhydrase I/II inhibition) .
Temporal Effects in Laboratory Settings
It is known that this compound has a mixed zero- and first-order absorption kinetics .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of prostaglandins, due to its inhibition of COX-2 . This can lead to a decrease in the levels of prostaglandins, which are involved in inflammation and pain .
Méthodes De Préparation
Le Polmacoxib peut être synthétisé par un processus en plusieurs étapes impliquant plusieurs réactions chimiques. Une méthode implique la réaction d'un composé sulfinate avec de l'hydroxylamine-O-sulfonique acide pour obtenir du this compound . Une autre méthode comprend la réaction d'un composé de formule VI avec de l'anhydride acétique pour obtenir un composé acétylé, qui est ensuite oxydé pour former un composé sulfone. Ce composé sulfone est ensuite mis en réaction avec une source de cation de métal alcalin et un agent chlorant pour finalement produire du this compound .
Analyse Des Réactions Chimiques
Le Polmacoxib subit diverses réactions chimiques, notamment :
Oxydation : Le composé acétylé de formule V est oxydé pour former un composé sulfone.
Substitution : Le composé sulfone est mis en réaction avec une source de cation de métal alcalin et un agent chlorant pour produire du this compound.
Les réactifs courants utilisés dans ces réactions comprennent l'anhydride acétique, les agents oxydants, les sources de cation de métal alcalin et les agents chlorants . Les principaux produits formés à partir de ces réactions sont les composés intermédiaires conduisant au produit final, le this compound .
Applications de la recherche scientifique
Le this compound a été étudié de manière approfondie pour ses applications dans le traitement de l'arthrose. Il a montré son efficacité pour réduire la douleur, la raideur et l'inflammation associées à l'arthrose . De plus, l'inhibition double de la COX-2 et de l'anhydrase carbonique par le this compound en fait un composé précieux pour la recherche sur l'inflammation et la gestion de la douleur . Son mécanisme d'action unique a également conduit à des études explorant son utilisation potentielle dans d'autres affections inflammatoires et troubles liés à la douleur .
Mécanisme d'action
Le this compound exerce ses effets en inhibant les enzymes COX-2 et anhydrase carbonique des sous-types I et II . En inhibant la COX-2, le this compound réduit la production de substances pro-inflammatoires telles que les prostaglandines, ce qui entraîne une réduction de l'inflammation, de la douleur et de la raideur . L'inhibition de l'anhydrase carbonique contribue en outre à ses effets anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Le Polmacoxib est unique en raison de son inhibition double de la COX-2 et de l'anhydrase carbonique, ce qui le distingue des autres AINS qui n'inhibent généralement que la COX-2 . Les composés similaires comprennent :
Celécoxib : Un autre inhibiteur de la COX-2 utilisé pour traiter l'arthrose et la polyarthrite rhumatoïde.
Étoricoxib : Un inhibiteur sélectif de la COX-2 utilisé pour des indications similaires.
Comparé à ces composés, le this compound offre l'avantage supplémentaire de l'inhibition de l'anhydrase carbonique, ce qui peut renforcer ses effets anti-inflammatoires .
Propriétés
IUPAC Name |
4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPAFMIFNSIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029389 | |
| Record name | Polmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301692-76-2 | |
| Record name | Polmacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polmacoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polmacoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLMACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


